![molecular formula C14H17N3O5 B14361628 5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol CAS No. 92462-61-8](/img/structure/B14361628.png)
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline core substituted with a nitro group at the 8th position and a bis(2-hydroxyethyl)amino group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8th position.
Formylation: The nitrated quinoline is then subjected to formylation to introduce a formyl group at the 5th position.
Amination: The formylated product is reacted with bis(2-hydroxyethyl)amine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of aminoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives with carboxylic acid or ketone functionalities.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol involves its interaction with molecular targets such as metal ions and enzymes. The compound’s quinoline core and functional groups allow it to bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its nitro group can undergo redox reactions, contributing to its biological activity by generating reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Nitroquinoline: Lacks the bis(2-hydroxyethyl)amino group, resulting in different chemical reactivity and applications.
5-{[Bis(2-hydroxyethyl)amino]methyl}quinoline: Lacks the nitro group, affecting its electronic properties and biological activity.
5-{[Bis(2-hydroxyethyl)amino]methyl}-6-hydroxyquinoline: Similar structure but with a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol is unique due to the combination of its nitro and bis(2-hydroxyethyl)amino groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
92462-61-8 |
|---|---|
Molekularformel |
C14H17N3O5 |
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
5-[[bis(2-hydroxyethyl)amino]methyl]-8-nitroquinolin-6-ol |
InChI |
InChI=1S/C14H17N3O5/c18-6-4-16(5-7-19)9-11-10-2-1-3-15-14(10)12(17(21)22)8-13(11)20/h1-3,8,18-20H,4-7,9H2 |
InChI-Schlüssel |
AFFMPXVOZOBHEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CC(=C2CN(CCO)CCO)O)[N+](=O)[O-])N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
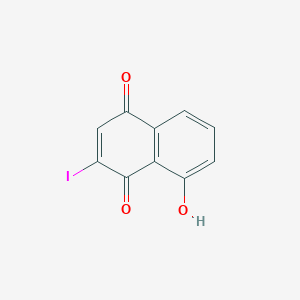
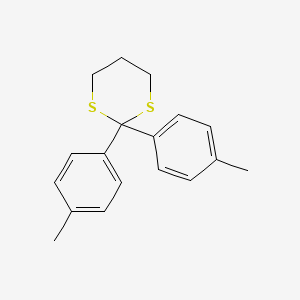

![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
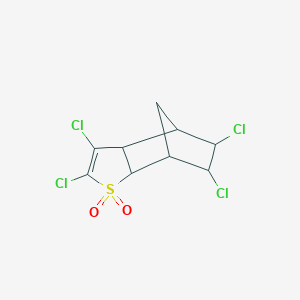

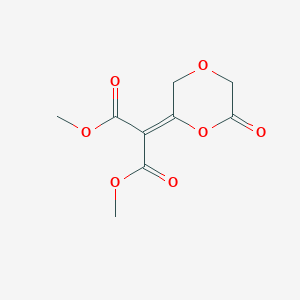
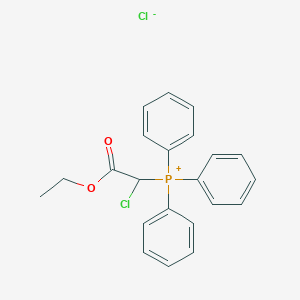

![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
